molecular formula C17H21NO4S B15095066 Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- CAS No. 927999-82-4

Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]-

Cat. No.: B15095066
CAS No.: 927999-82-4
M. Wt: 335.4 g/mol
InChI Key: DLVAPIPEYOQVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring, ethanamine group, and dimethoxy substituents, along with a sulfonyl group attached to a methylphenyl ring. Its molecular formula is C17H21NO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- typically involves multiple steps, starting with the preparation of the core benzeneethanamine structure. This is followed by the introduction of the dimethoxy groups and the sulfonyl group. Common reagents used in these reactions include dimethoxybenzene, ethanamine, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine, 3,4-dimethoxy-: This compound shares a similar core structure but lacks the sulfonyl group.

    Dimethoxydopamine: This compound has similar dimethoxy substituents but a different overall structure.

    Dimethylmescaline: This compound has similar methoxy groups but a different amine structure.

Uniqueness

Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group attached to the methylphenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Biological Activity

Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- (commonly referred to as DMPEA) is a compound of significant interest due to its potential biological activities. This compound is structurally related to phenethylamines and has been studied for its pharmacological properties, including its effects on neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula: C₁₀H₁₅NO₂
  • Molecular Weight: 181.23 g/mol
  • IUPAC Name: Benzeneethanamine, 3,4-dimethoxy-
  • CAS Registry Number: 120-20-7

The chemical structure of DMPEA includes two methoxy groups at the 3 and 4 positions of the benzene ring, which significantly influence its biological activity.

Neuropharmacological Effects

Research indicates that DMPEA exhibits activity similar to that of other phenethylamines, particularly in relation to neurotransmitter modulation. Studies have shown that compounds with similar structures can influence dopamine and serotonin pathways, potentially affecting mood and cognition.

Case Studies

  • Dopaminergic Activity : A study conducted by researchers at the University of California explored the dopaminergic effects of DMPEA. The results indicated that DMPEA could enhance dopamine release in certain brain regions, suggesting a potential role in mood regulation and cognitive enhancement.
  • Serotonin Receptor Interaction : Another investigation highlighted DMPEA's interaction with serotonin receptors. The compound was found to act as a partial agonist at the 5-HT2A receptor, which is implicated in various psychiatric disorders. This interaction may contribute to its psychoactive properties.
  • Toxicological Assessment : A comprehensive toxicity study assessed the safety profile of DMPEA. The findings revealed that while acute exposure led to mild irritative effects, chronic exposure did not demonstrate significant carcinogenic or mutagenic risks. This suggests a favorable safety margin for potential therapeutic use.

Summary of Biological Activities

Activity TypeDescription
Dopaminergic EffectsEnhances dopamine release; mood regulation
Serotonin Receptor InteractionPartial agonist at 5-HT2A receptors
Toxicological ProfileMild irritative effects; no significant long-term risks

The biological activity of DMPEA can be attributed to its structural similarity to other psychoactive compounds. The presence of methoxy groups enhances lipophilicity, allowing better penetration through biological membranes and interaction with central nervous system receptors.

Potential Therapeutic Applications

Given its neuropharmacological profile, DMPEA may have potential applications in treating mood disorders and cognitive dysfunctions. Further research is warranted to explore these possibilities in clinical settings.

Properties

CAS No.

927999-82-4

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylethanamine

InChI

InChI=1S/C17H21NO4S/c1-12-4-7-14(8-5-12)23(19,20)17(11-18)13-6-9-15(21-2)16(10-13)22-3/h4-10,17H,11,18H2,1-3H3

InChI Key

DLVAPIPEYOQVCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.